Cas no 101167-02-6 (2-Chloro-N-(4-sulfamoylphenyl)methylacetamide)
101167-02-6 structure
Product Name:2-Chloro-N-(4-sulfamoylphenyl)methylacetamide
CAS-nummer:101167-02-6
MF:C9H11ClN2O3S
MW:262.713239908218
CID:231280
PubChem ID:3417075
Update Time:2025-05-28
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetamide,2-chloro-N-p-sulfamoylbenzyl- (6CI)
- 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
- N-[4-(AMINOSULFONYL)BENZYL]-2-CHLOROACETAMIDE
- 2-chloro-N-(4-sulfamoylbenzyl)acetamide
- 4-[(2-Chlor-acetylamino)-methyl]-benzolsulfonsaeure-amid
- 4-[(2-chloro-acetylamino)-methyl]-benzenesulfonic acid amide
- AC1MPVD3
- AC1Q55BM
- ACMC-1BVDO
- CTK3J9587
- SBB042787
- 101167-02-6
- Acetamide, N-[[4-(aminosulfonyl)phenyl]methyl]-2-chloro-
- BEA16702
- EN300-14232
- Z99601202
- AKOS000118274
- DTXSID50392301
- SCHEMBL17509993
- CS-0234480
- 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide
-
- MDL: MFCD03393879
- Inchi: 1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
- InChI-sleutel: LTZYLTKHHXTVBQ-UHFFFAOYSA-N
- LACHT: ClCC(NCC1C=CC(=CC=1)S(N)(=O)=O)=O
Berekende eigenschappen
- Exacte massa: 262.01803
- Monoisotopische massa: 262.018
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 5
- Complexiteit: 331
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.2
- Topologisch pooloppervlak: 97.6Ų
Experimentele eigenschappen
- Dichtheid: 1.419
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.581
- PSA: 89.26
- LogboekP: 2.81040
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | C370350-5mg |
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C370350-10mg |
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 10mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C370350-50mg |
2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 50mg |
$ 95.00 | 2022-04-01 | ||
| Enamine | EN300-14232-50mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 50mg |
$46.0 | 2023-09-30 | |
| Enamine | EN300-14232-100mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 100mg |
$73.0 | 2023-09-30 | |
| Enamine | EN300-14232-250mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 250mg |
$105.0 | 2023-09-30 | |
| Enamine | EN300-14232-500mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 500mg |
$197.0 | 2023-09-30 | |
| Enamine | EN300-14232-1000mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 1000mg |
$284.0 | 2023-09-30 | |
| Enamine | EN300-14232-2500mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 2500mg |
$558.0 | 2023-09-30 | |
| Enamine | EN300-14232-5000mg |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide |
101167-02-6 | 95.0% | 5000mg |
$825.0 | 2023-09-30 |
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Gerelateerde literatuur
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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